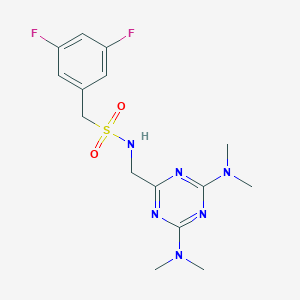

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-(3,5-difluorophenyl)methanesulfonamide

Descripción

Propiedades

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-1-(3,5-difluorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F2N6O2S/c1-22(2)14-19-13(20-15(21-14)23(3)4)8-18-26(24,25)9-10-5-11(16)7-12(17)6-10/h5-7,18H,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRINIOQWUXNAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)CC2=CC(=CC(=C2)F)F)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F2N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-(3,5-difluorophenyl)methanesulfonamide typically involves multiple steps:

Formation of the Triazine Core: The triazine ring can be synthesized through the cyclization of cyanuric chloride with dimethylamine under controlled conditions.

Substitution Reaction: The triazine core is then functionalized with a methyl group through a nucleophilic substitution reaction.

Attachment of the Methanesulfonamide Group: The final step involves the reaction of the substituted triazine with 3,5-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino groups, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the triazine ring or the sulfonamide group, potentially leading to ring opening or reduction to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring, where the dimethylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.

Major Products

Oxidation: N-oxides of the dimethylamino groups.

Reduction: Amines or partially reduced triazine derivatives.

Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine

Medically, the compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where enzyme inhibition is a key mechanism.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or chemical resistance.

Mecanismo De Acción

The mechanism of action of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-(3,5-difluorophenyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The triazine ring can form hydrogen bonds and van der Waals interactions with amino acid residues, while the sulfonamide group can participate in ionic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of agrochemicals, particularly sulfonamide- and triazine-based pesticides. Below is a detailed comparison:

Metsulfuron-Methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate)

- Structure : Contains a 1,3,5-triazine ring with methoxy and methyl groups at positions 4 and 6, respectively. A sulfonylurea bridge links the triazine to a benzoate ester.

- Mode of Action: Inhibits acetolactate synthase (ALS), disrupting branched-chain amino acid synthesis in plants.

- Key Differences : The target compound lacks the sulfonylurea bridge and benzoate ester, replacing them with a methanesulfonamide-difluorophenyl group. This structural variation may alter selectivity and environmental persistence .

Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide)

- Structure : A triazolopyrimidine sulfonamide with a 2,6-difluorophenyl substituent.

- Mode of Action : ALS inhibitor, effective against broadleaf weeds.

- Key Differences : The target compound’s triazine core differs from flumetsulam’s triazolopyrimidine system. The 3,5-difluorophenyl group in the target compound may confer distinct steric or electronic interactions with ALS compared to flumetsulam’s 2,6-difluorophenyl group .

Tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide)

- Structure: A dichlorofluoromethanesulfonamide with a dimethylamino sulfonyl group and 4-methylphenyl substituent.

- Mode of Action : Fungicide targeting cell membrane integrity in fungi.

- Key Differences: While both compounds feature sulfonamide and dimethylamino groups, tolylfluanid lacks the triazine core and difluorophenyl moiety. This suggests divergent biological targets (fungi vs. plants) .

Comparative Data Table

| Compound Name | Core Structure | Key Substituents | Mode of Action | Primary Use |

|---|---|---|---|---|

| Target Compound | 1,3,5-Triazine | 4,6-bis(dimethylamino); 3,5-difluorophenyl | Likely ALS inhibition* | Herbicide (inferred) |

| Metsulfuron-Methyl | 1,3,5-Triazine | 4-methoxy; 6-methyl; sulfonylurea | ALS inhibition | Herbicide |

| Flumetsulam | Triazolopyrimidine | 2,6-difluorophenyl | ALS inhibition | Herbicide |

| Tolylfluanid | Methanesulfonamide | Dichlorofluoro; 4-methylphenyl | Membrane disruption | Fungicide |

*Inferred based on structural similarity to ALS inhibitors .

Research Findings and Implications

- Metabolic Stability: The 3,5-difluorophenyl group may reduce oxidative degradation compared to non-fluorinated analogs, extending field persistence .

- Selectivity : Structural divergence from tolylfluanid suggests the target compound is optimized for plant rather than fungal targets, though cross-reactivity requires empirical validation .

Actividad Biológica

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-(3,5-difluorophenyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a triazine ring substituted with dimethylamino groups and a difluorophenyl moiety. Its molecular formula is , with a molecular weight of approximately 398.37 g/mol. The unique structure allows for interactions with various biological targets.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 398.37 g/mol |

| Key Functional Groups | Triazine, difluorophenyl, sulfonamide |

| Solubility | Soluble in polar solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazine moiety is known for its role in modulating enzymatic pathways. The compound can inhibit or activate these pathways through binding interactions that alter the conformational state of the target proteins.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to receptors, influencing signal transduction processes.

Biological Activity Overview

Research has indicated that compounds with similar structures often exhibit significant pharmacological properties. The following biological activities have been noted:

- Antimicrobial Activity : Similar triazine derivatives have shown effectiveness against various bacterial strains.

- Anticancer Potential : Some studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines.

- Anti-inflammatory Effects : Compounds in the same class have been linked to reduced inflammation markers in vitro.

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study evaluated the antimicrobial properties of related triazine derivatives against Escherichia coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MIC) in the low micromolar range .

- Cytotoxicity Assays :

-

Inflammatory Response Modulation :

- In vivo studies demonstrated that similar compounds significantly reduced levels of pro-inflammatory cytokines in murine models of inflammation .

Synthesis Methods

The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-(3,5-difluorophenyl)methanesulfonamide typically involves multi-step organic reactions:

- Formation of Triazine Intermediate :

- Reaction of 4,6-dichloro-1,3,5-triazine with dimethylamine to yield 4,6-bis(dimethylamino)-1,3,5-triazine.

- Final Coupling Reaction :

- This intermediate is then reacted with 3-(difluorophenyl)methanesulfonamide under controlled conditions to produce the final product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.